molecular formula C9H8ClFO2 B1429727 1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one CAS No. 1443981-60-9

1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one

Cat. No. B1429727
M. Wt: 202.61 g/mol
InChI Key: DOMZZFNOVODRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one is a chemical compound with the molecular formula C8H6ClFO . It has a molecular weight of 172.59 . It is typically stored at room temperature under an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Heck Reaction Applications

  • Heck Reaction with 3-Fluoro-3-buten-2-one : A study describes the preparation of 3-Fluoro-3-buten-2-one from 1-fluoro-1-chloro-2-methoxy-2-methylcyclopropane, which is then used in a Heck reaction to synthesize Z-3-fluorobenzalacetones (Patrick, Agboka, & Gorrell, 2008).

Synthesis and Separation Studies

  • Microwave-Assisted Synthesis and Chiral HPLC Separation of 18F-labeled MaxiPost™ : This research focuses on synthesizing a compound structurally related to 1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one, highlighting its application in neuroprotection and biodistribution studies in rodents (Dischino et al., 2003).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Derivatives : A study synthesized novel compounds similar to 1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one and evaluated their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Material Science and Photocyclization

  • Photocyclization of 2-Chloro-Substituted 1,3-Diarylpropan-1,3-diones to Flavones : This study highlights the photochemical behavior of compounds related to 1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one, exploring their potential in synthesizing flavones, which could have implications in materials science (Košmrlj & Šket, 2007).

Pharmaceutical Applications

  • Syntheses, Characterization, and In-vitro Anti-Inflammatory Activity of Novel Thiophenes : The study focused on synthesizing thiophene derivatives, which bear structural resemblance to 1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one, and evaluated their anti-inflammatory activity, suggesting potential pharmaceutical applications (Deka et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .

properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-5-8(12)6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMZZFNOVODRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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